

# Technical Monograph: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

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## Compound of Interest

**Compound Name:** 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

**CAS No.:** 1444348-44-0

**Cat. No.:** B3391177

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## Scaffold Analysis, Synthetic Pathways, and Analog Development[1][2]

### Part 1: Executive Summary & Structural Pharmacophore

**4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline** (CAS: 1444348-44-0) represents a specialized electrophilic scaffold used primarily in the synthesis of Type I and Type I½ ATP-competitive kinase inhibitors. While the 4-anilinoquinazoline pharmacophore is best known through blockbuster EGFR inhibitors like Gefitinib and Erlotinib (which typically possess a hydrogen at the C2 position), the introduction of the 2-methyl group creates a distinct steric and electronic profile.

This scaffold is a "privileged structure" capable of targeting the ATP-binding cleft of multiple tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and PI3K isoforms. The 4-chloro moiety serves as the primary "warhead" for nucleophilic aromatic substitution (

), allowing the attachment of diverse amine tails that dictate kinase selectivity and pharmacokinetic solubility.

## Core Structural Analysis

Position	Substituent	Functionality & SAR Implication
C2	Methyl ( )	Selectivity Switch: Unlike the C2-H of Gefitinib, the C2-Me group introduces steric bulk near the kinase hinge region (Met793 in EGFR). This can reduce potency against wild-type targets but enhance selectivity for specific mutants or distinct kinase families (e.g., PLK1, Aurora) by exploiting small hydrophobic pockets.
C4	Chlorine ( )	Reactivity Hotspot: Highly labile leaving group for reactions with anilines, benzylamines, or aliphatic amines.
C6	Methoxy ( )	Solubility & Binding: Acts as a hydrogen bond acceptor. Often replaced with solubilizing groups (e.g., morpholino-propoxy) in late-stage analogs to improve ADME.
C7	Fluorine ( )	Secondary Electrophile: The C7-F is activated by the electron-deficient ring. While less reactive than C4-Cl, it allows for a second, regioselective substitution (e.g., with alkoxides) to introduce diversity after the C4 coupling.

## Part 2: Synthetic Architecture

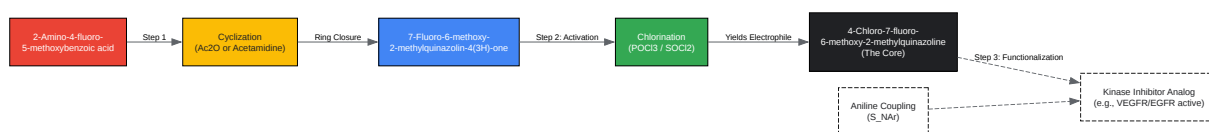
The synthesis of this core requires precise regiochemical control to ensure the 6-methoxy and 7-fluoro substituents are correctly positioned relative to the nitrogen atoms.

### Retrosynthetic Analysis

The most robust route proceeds through the Niementowski quinazoline synthesis variation, utilizing an anthranilic acid derivative and an activated acetyl source (acetamide or acetic anhydride) to install the C2-methyl group.

### Visualization of Reaction Pathways

The following diagram outlines the critical pathway from the benzoic acid precursor to the final 4-chloro electrophile and its subsequent diversification.



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Figure 1: Synthetic workflow for the generation of the 2-methylquinazoline core and downstream analogs.

## Part 3: Experimental Protocols

As a self-validating system, these protocols rely on in-process controls (IPC) using LC-MS to monitor the conversion of the "one" (keto-form) to the "chloro" (imidoyl chloride) species.

### Protocol A: Synthesis of the 4-Chloro Core

Objective: Convert 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one to the 4-chloro derivative.

## Reagents:

- Precursor: 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq)
- Reagent: Phosphorus Oxychloride ( ) (5.0 – 10.0 eq)
- Catalyst: N,N-Dimethylaniline (DMA) or DMF (Cat. 0.1 eq)
- Solvent: Toluene (optional, or neat )

## Methodology:

- Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend the quinazolinone precursor in .
  - Expert Insight: If the substrate is wet, will hydrolyze violently. Ensure substrate is dried under vacuum at 50°C overnight prior to use.
- Activation: Add catalytic DMF (3-5 drops). The reaction will effervesce slightly (Vilsmeier-Haack reagent formation).
- Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.
  - IPC Check: Aliquot 10 µL into MeOH. Analyze by LC-MS. The starting material ( ) should disappear, replaced by the methyl ether derivative of the product (due to MeOH quench) or the hydrolyzed product. Note: The chloride is unstable in LC-MS water/methanol streams; observe the conversion of the starting material peak.
- Workup (Critical Safety): Cool to RT. Concentrate under reduced pressure to remove excess

- Quench: Pour the residue slowly onto crushed ice/ammonia water mixture. Maintain pH > 8 to prevent hydrolysis of the highly reactive 4-Cl bond back to the quinazolinone.
- Extraction: Extract with DCM ( ). Wash organic layer with brine, dry over , and concentrate.
- Result: Yellow to off-white solid. Store under Nitrogen at -20°C. Hydrolysis occurs rapidly in moist air.

## Protocol B: General Coupling (Analog Synthesis)

Objective: Coupling of 3-chloro-4-fluoroaniline (Gefitinib-style tail) to the core.

- Dissolve **4-chloro-7-fluoro-6-methoxy-2-methylquinazoline** (1.0 eq) in Isopropanol (IPA).
- Add 3-chloro-4-fluoroaniline (1.1 eq).
- Heat to 80°C for 2-4 hours. The product often precipitates as the HCl salt.
- Filtration: Cool to RT, filter the solid, and wash with cold IPA and .
- Free Base Formation: Suspend salt in EtOAc/Water, adjust pH to 9 with , separate organics, and dry.

## Part 4: Structure-Activity Relationship (SAR) & Analog Logic

The 2-methyl group alters the binding mode compared to the "classic" C2-H quinazolines.

### The "Gatekeeper" Interaction

In EGFR, the C2 position faces the solvent interface near the hinge.

- C2-H (Gefitinib): Minimal steric clash; high affinity for WT EGFR.
- C2-Me (This Topic): The methyl group can clash with the gatekeeper residue (Thr790) in certain conformations, potentially reducing WT affinity. However, this steric bulk is advantageous for:
  - Selectivity: Avoiding inhibition of off-target kinases with smaller gatekeepers.
  - Metabolic Stability: Blocking metabolic oxidation at the C2 position (a common clearance pathway for quinazolines via Aldehyde Oxidase).

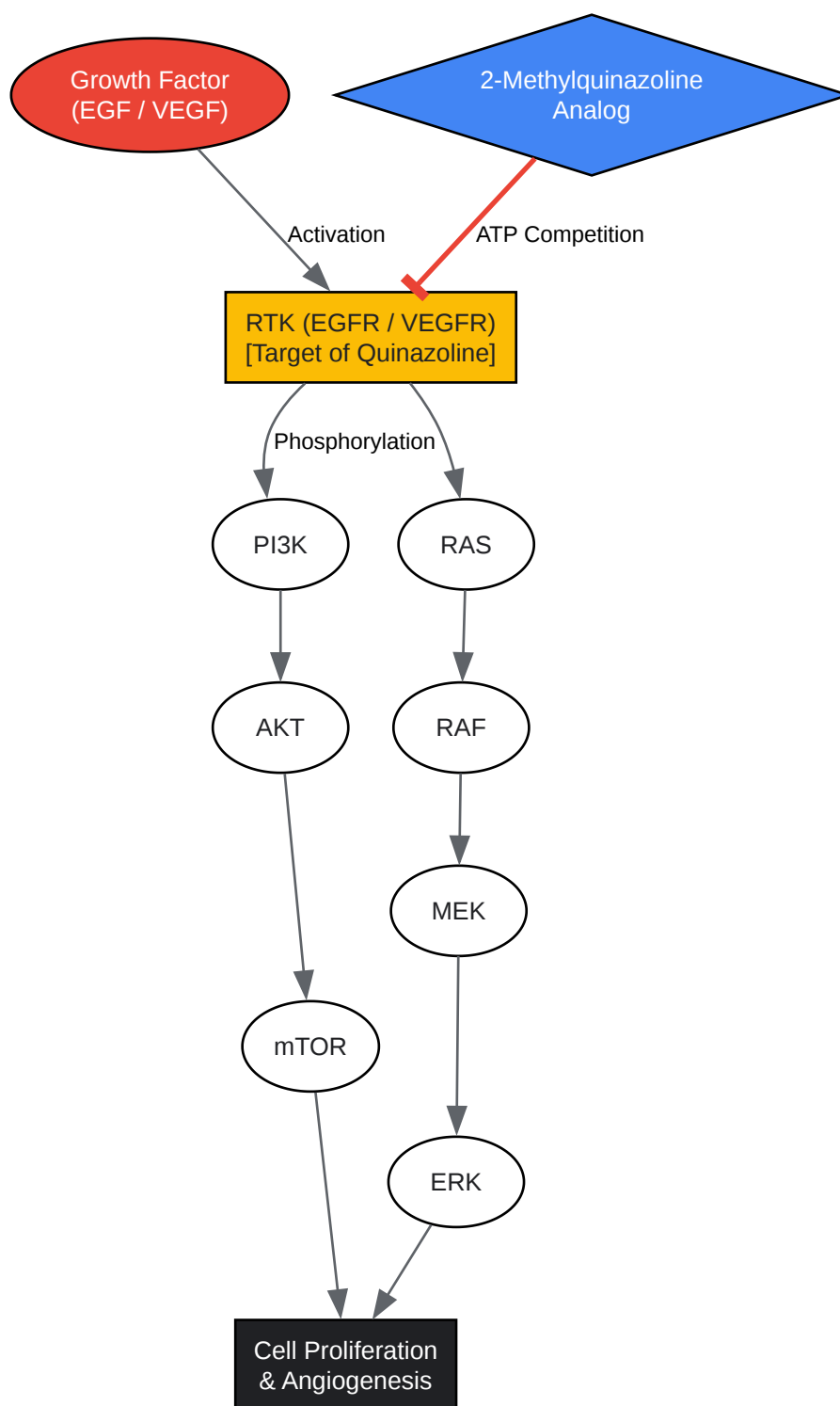
## C7-Fluorine Displacement Strategy

The 7-fluoro substituent is unique because it allows for a secondary library generation. After the 4-position is substituted (deactivating the ring slightly), the 7-position can still undergo substitution with strong nucleophiles (e.g., sodium methoxide or thiolates) at elevated temperatures.

- Strategy: Synthesize the 4-anilino-7-fluoro analog first. Then, react with N-methylpiperazine (neat, 120°C) to displace the fluorine. This yields 7-amino-substituted analogs similar to the solubilizing tail of Vandetanib.

## Signal Transduction Diagram

The following diagram illustrates the pathway inhibition targeted by these analogs.



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Figure 2: Biological cascade showing the upstream inhibition point of Quinazoline analogs at the RTK level.

## Part 5: References

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